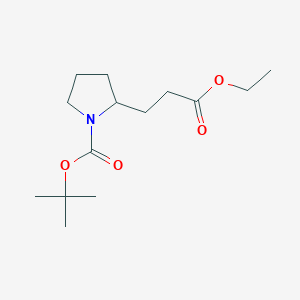

Tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC18639021

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25NO4 |

|---|---|

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H25NO4/c1-5-18-12(16)9-8-11-7-6-10-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 |

| Standard InChI Key | SKUKFAYPHRIZHE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC1CCCN1C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound has the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . Its IUPAC name is tert-butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate, reflecting the presence of a pyrrolidine ring substituted at the 2-position with a 3-ethoxy-3-oxopropyl group and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position.

Key Structural Features:

-

Pyrrolidine backbone: A five-membered saturated heterocycle with one nitrogen atom.

-

Boc group: Provides steric protection and modulates reactivity during synthetic processes.

-

Ethyl ester functionality: Enhances solubility and participates in further chemical transformations.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₅NO₄ | |

| Molecular Weight | 271.35 g/mol | |

| IUPAC Name | tert-Butyl 2-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate | |

| CAS Number | 1190441-64-5 |

Synthesis and Preparation

Synthetic Routes

The synthesis of this compound typically involves N-heterocyclization strategies. A notable method, described in a Princeton University protocol, employs a dual catalytic system:

-

Iridium photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) for radical generation.

-

Reactants: Boc-protected proline (Boc-Pro-OH), ethyl 4-bromobutyrate.

-

Conditions: MeCN solvent, K₂CO₃ base, H₂O additive, 20–24 h reaction time.

-

Yield: ~64% after flash chromatography.

Industrial Production

Industrial-scale synthesis optimizes cost and efficiency using continuous flow reactors. Key steps include:

-

Protection: Boc-group introduction via di-tert-butyl dicarbonate.

-

Alkylation: Ethyl ester formation under acidic conditions.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Catalysts | Conditions | Yield |

|---|---|---|---|

| Cyclization | Ir/Ni dual catalyst | MeCN, 25°C, 24 h | 64% |

| Esterification | Ethanol, H₂SO₄ | Reflux, 6 h | 85% |

Chemical Reactivity and Applications

Key Reactions

-

Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl/MeOH) to yield a free amine .

-

Ester Hydrolysis: Basic hydrolysis (NaOH/H₂O) converts the ethyl ester to a carboxylic acid.

-

Nucleophilic Substitution: The pyrrolidine nitrogen participates in alkylation or acylation reactions .

Applications in Medicinal Chemistry

-

Chiral Building Block: Used in asymmetric synthesis of bioactive molecules, including protease inhibitors .

-

Intermediate for Drug Candidates: Featured in the synthesis of kinase degraders and antibody-drug conjugates (ADCs) .

Comparison with Analogous Compounds

Structural Analogues

-

tert-Butyl (S)-3-(3-ethoxy-3-oxopropyl)pyrrolidine-1-carboxylate: Differs in stereochemistry at the 3-position; impacts enantioselectivity in catalysis .

-

Ethyl 1-Boc-pyrrolidine-3-acetate: Lacks the propane linker, reducing conformational flexibility .

Table 3: Comparative Analysis of Pyrrolidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume